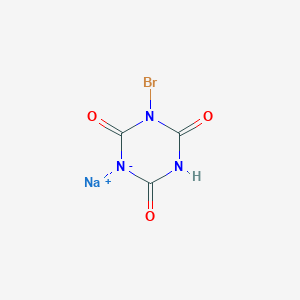![molecular formula C8H14ClNO2 B13384557 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride](/img/structure/B13384557.png)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride is a heterocyclic compound that contains a nitrogen atom within its bicyclic structure. This compound is significant in the pharmaceutical industry due to its role as an intermediate in the synthesis of various antiviral medications, including boceprevir and pf-07321332 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride typically involves multiple steps. One efficient method utilizes the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. For instance, the use of dimethyl sulfate in acetone, followed by purification through column chromatography, can achieve a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the development of biologically active compounds.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In the case of antiviral drugs, it acts as a protease inhibitor, blocking the activity of viral proteases essential for viral replication . This inhibition disrupts the viral life cycle, preventing the virus from multiplying and spreading.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but may differ in their substituents and functional groups.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate: This ester form is used in different synthetic applications.
Uniqueness
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its role as a key intermediate in the synthesis of important antiviral drugs highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-8(2)4-3-9-6(5(4)8)7(10)11;/h4-6,9H,3H2,1-2H3,(H,10,11);1H |
InChI Key |
RWFNAAZDBOSSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(NC2)C(=O)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


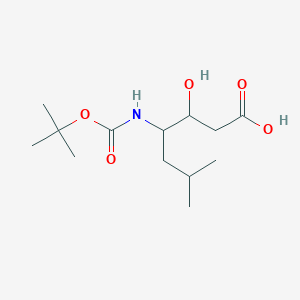

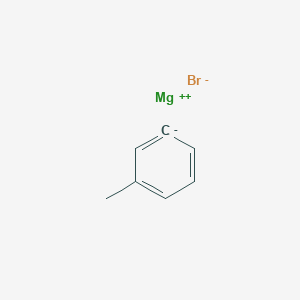

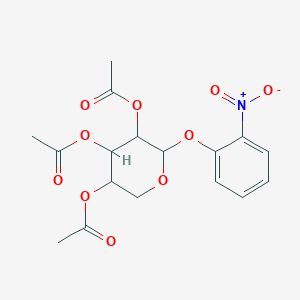
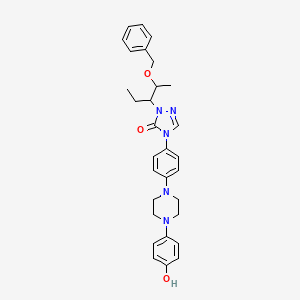

![1-[2-[[[2,7-Bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[4-[4-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-2-ol;1-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[[5-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol;1-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-3-[4-[2-[4-[3-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol;methane](/img/structure/B13384512.png)
![[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol](/img/structure/B13384521.png)
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13384528.png)

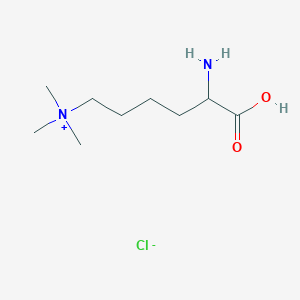
![(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B13384547.png)
